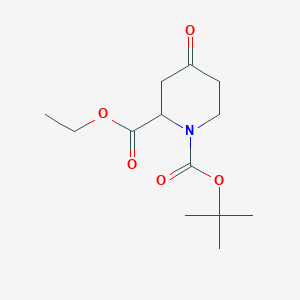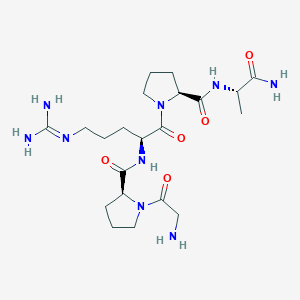
2-(Methylsulfonyl)pyrimidine-4-carboxylic acid
Übersicht
Beschreibung
2-(Methylsulfonyl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C6H6N2O4S . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA.
Molecular Structure Analysis
The molecular structure of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid can be represented by the InChI code 1S/C6H6N2O4S/c1-13(11,12)6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10) . This indicates that the molecule consists of a pyrimidine ring with a methylsulfonyl group attached at the 2-position and a carboxylic acid group attached at the 4-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid include a molecular weight of 202.19 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are both 202.00482785 g/mol . The compound has a topological polar surface area of 106 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
- A rapid microwave-assisted method for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives involves a multicomponent reaction leading to dihydropyrimidine-2-thiones, subsequently S-alkylated with methyl iodide. These derivatives serve as precursors for various 2-substituted pyrimidines, indicating the versatility of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid in synthetic chemistry (Matloobi & Kappe, 2007).
Chemoselective Reactions
- Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines demonstrate selective displacement of chloride and sulfone groups. This indicates its potential for selective chemical synthesis (Baiazitov et al., 2013).
Synthesis of Dimethyl Derivatives
- The synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine from acetylacetone, followed by methylation and oxidation, showcases another application in creating specific pyrimidine derivatives (Hongbin, 2011).
Nucleic Acid Interactions
- The study of 2′-O,4′-C-Methylene Bridged Nucleic Acid modification on pyrimidine motif triplex formation at physiological pH indicates that derivatives of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid can play a role in enhancing nucleic acid stability, which is crucial for therapeutic applications (Torigoe et al., 2001).
Novel Synthesis Techniques
- The development of environmentally friendly processes for synthesizing 4,6-dimethoxy-2-(methylsulfonyl) pyrimidine, using less toxic chemical reagents, highlights the compound's role in advancing green chemistry (Hai-rong, 2013).
Eigenschaften
IUPAC Name |
2-methylsulfonylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-13(11,12)6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXZNFILTBDHHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621288 | |
| Record name | 2-(Methanesulfonyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)pyrimidine-4-carboxylic acid | |
CAS RN |
1370411-46-3 | |
| Record name | 2-(Methanesulfonyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methanesulfonylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














